2-Amino-4,4'-dimethylbiphenyl
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Overview
Description
2-Amino-4,4’-dimethylbiphenyl is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and an amino group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4’-dimethylbiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methylation: The biphenyl is methylated at the 4 and 4’ positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated biphenyl undergoes amination at the 2 position using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 2-Amino-4,4’-dimethylbiphenyl may involve large-scale methylation and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Nitro-4,4’-dimethylbiphenyl derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
2-Amino-4,4’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,4’-dimethylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethyl-4,4’-diaminobiphenyl: Similar structure but with two amino groups.
4,4’-Dimethylbiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-4-methylbiphenyl: Contains only one methyl group, leading to different chemical properties.
Uniqueness
2-Amino-4,4’-dimethylbiphenyl is unique due to the presence of both methyl and amino groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
5101-15-5 |
---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
QSBWXVLIJXZSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)N |
Origin of Product |
United States |
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